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Compound of Interest

1-(4-Fluoro-2-
Compound Name:
nitrophenyl)pyrrolidine

Cat. No.: B1349810

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and spectral characterization of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. Additionally, it
explores the biological activity of a closely related derivative, offering insights for drug discovery
and development.

Core Chemical Properties

1-(4-Fluoro-2-nitrophenyl)pyrrolidine is a solid organic compound.[1] Key quantitative data
are summarized in the table below for easy reference.
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Property Value Source
Molecular Formula C10H11FN20:2 --INVALID-LINK--
Molecular Weight 210.2 g/mol --INVALID-LINK--
CAS Number 778-56-3 --INVALID-LINK--
Melting Point 40 °C [1]
Boiling Point 345.1+£32.0 °C (Predicted) --INVALID-LINK--
Form Solid [1]
Solubility Data not available

Synthesis

The primary synthetic route to 1-(4-Fluoro-2-nitrophenyl)pyrrolidine is through a nucleophilic
aromatic substitution (SNA_r) reaction. This involves the reaction of 1,4-difluoro-2-nitrobenzene
with pyrrolidine. The electron-withdrawing nitro group activates the fluorine atom at the C1
position, facilitating its displacement by the nucleophilic pyrrolidine.

Experimental Protocol: General Method for Nucleophilic
Aromatic Substitution

The following is a general procedure based on established methods for similar nucleophilic
aromatic substitution reactions. Specific reaction conditions such as temperature, solvent, and
reaction time may require optimization for this particular synthesis.

Materials:

1,4-difluoro-2-nitrobenzene

Pyrrolidine

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran
(THF))

A non-nucleophilic base (e.g., Potassium carbonate (K2COs3) or Triethylamine (EtsN))
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Procedure:

¢ In a round-bottom flask, dissolve 1,4-difluoro-2-nitrobenzene (1 equivalent) in the chosen
solvent.

e Add the non-nucleophilic base (1.5-2 equivalents) to the solution.
» Slowly add pyrrolidine (1.1 equivalents) to the reaction mixture at room temperature.

o Heat the reaction mixture to a temperature between 50-100 °C and monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and quench with water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to obtain pure 1-(4-Fluoro-
2-nitrophenyl)pyrrolidine.

1,4-difluoro-2-nitrobenzene +
Pyrrolidine + Base
Aqueous Workup &
Q Extraction Column Chromatography

Solvent (e.g., DMF)

Click to download full resolution via product page

General workflow for the synthesis of 1-(4-Fluoro-2-nitrophenyl)pyrrolidine.

Spectroscopic Characterization

Detailed experimental conditions for acquiring spectroscopic data for 1-(4-Fluoro-2-
nitrophenyl)pyrrolidine are not readily available in the public domain. However, the following
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outlines the general parameters typically employed for the characterization of such
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: Spectra are typically recorded on a 300 or 400 MHz spectrometer in deuterated
chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard. Expected signals
would include multiplets for the pyrrolidine protons and signals in the aromatic region for the
phenyl protons, showing coupling to the fluorine atom.

e 13C NMR: Spectra are usually obtained at 75 or 100 MHz in CDCls. The spectrum would
show characteristic peaks for the aliphatic carbons of the pyrrolidine ring and the aromatic
carbons, with the carbon attached to the fluorine atom exhibiting a large coupling constant
(1J_CF).

Mass Spectrometry (MS)

o Mass spectra are typically acquired using an electron ionization (El) source. The molecular
ion peak (M+) would be expected at m/z 210. Fragmentation patterns would likely involve the
loss of the nitro group (NO2) and cleavage of the pyrrolidine ring.

Infrared (IR) Spectroscopy

» IR spectra are commonly recorded using KBr pellets or as a thin film. Characteristic
absorption bands would be expected for the aromatic C-H stretching, C=C stretching,
asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm~1), and
C-N stretching vibrations.

Biological Activity and Drug Development Potential

Currently, there is no direct evidence in the scientific literature detailing the biological activity of
1-(4-Fluoro-2-nitrophenyl)pyrrolidine. However, a closely related derivative, 1-[4-Fluoro-2-(2-
nitrovinyl)phenyl]pyrrolidine (FPP), has demonstrated significant anti-inflammatory properties.

[2]

FPP has been shown to be a potent inhibitor of the Toll-like receptor (TLR) signaling pathways.
[2] TLRs are crucial components of the innate immune system, and their dysregulation is
implicated in various inflammatory diseases.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/product/b1349810?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/25445967/
https://pubmed.ncbi.nlm.nih.gov/25445967/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1349810?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action of the Derivative (FPP)

FPP exerts its anti-inflammatory effects by:

« Inhibiting TLR4 Dimerization: It directly interferes with the dimerization of TLR4, a critical
step in its activation by lipopolysaccharide (LPS).

e Suppressing Downstream Signaling: By inhibiting TLR activation, FPP effectively blocks the
activation of key downstream transcription factors, namely Nuclear Factor-kappa B (NF-kB)
and Interferon Regulatory Factor 3 (IRF3).[2]

e Reducing Pro-inflammatory Mediators: The inhibition of NF-kB and IRF3 leads to a decrease
in the production of pro-inflammatory enzymes and cytokines such as cyclooxygenase-2
(COX-2), inducible nitric oxide synthase (iINOS), and interferon-inducible protein-10.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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